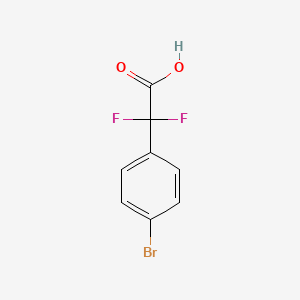
2-(4-溴苯基)-2,2-二氟乙酸
描述
2-(4-Bromophenyl)-2,2-difluoroacetic acid, also known as BDFAA, is a versatile organic acid with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BDFAA is a brominated derivative of the difluoroacetic acid (DFAA), and it has been used in numerous research studies to investigate various biochemical and physiological processes. BDFAA has been found to have a variety of effects on the body, and it has been used in a number of different lab experiments.
科学研究应用
1. 有机化合物的合成
2-(4-溴苯基)-2,2-二氟乙酸在合成各种有机化合物中发挥作用。例如,相关化合物乙基/甲基2-溴-2,2-二氟乙酸酯已参与自由基加成到乙烯醚中,这是合成化合物如3,3-二氟-GABA (Kondratov et al., 2015) 的过程中有用的。同样,报道了使用手性α,α-二氟-β-氨基酸合成二氟代假肽,展示了试剂在伪肽类化合物中的作用 (Gouge, Jubault, Quirion, 2004)。
2. 液晶显示材料
从2-(4-溴苯基)-2,2-二氟乙酸合成的4-溴-4'-羟基联苯是生产液晶显示材料的关键中间体。这种合成涉及酯化和溴化过程 (Ren Guo-du, 2001)。
3. 具有抗菌活性的杂环化合物的制备
该化合物已被用作制备各种杂环化合物的起始物质,如芳香基丙烯酸、吡啶并咪唑酮和呋喃酮衍生物,具有潜在的抗菌活性 (El-Hashash et al., 2015)。
4. ω-(4-溴苯基)烷酸的合成
该化合物在合成ω-(4-溴苯基)烷酸中发挥作用,然后转化为硼酸酯,在各种化学合成中有用 (Zaidlewicz, Wolan, 2002)。
5. 可见光驱动反应
乙基2-溴-2,2-二氟乙酸酯,一个相关化合物,用于可见光驱动反应进行直接2,2-二氟乙酰化,展示了该化合物在光化学过程中的实用性 (Furukawa et al., 2020)。
安全和危害
作用机制
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body .
Mode of Action
Brominated compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, such as the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that 4-bromophenylacetic acid, a related compound, is a growth inhibitory substance and causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts .
生化分析
Biochemical Properties
2-(4-Bromophenyl)-2,2-difluoroacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound has been shown to inhibit acetylcholinesterase activity, leading to altered nerve impulse transmission . Additionally, 2-(4-Bromophenyl)-2,2-difluoroacetic acid can interact with transport proteins, affecting the transport of other molecules across cell membranes .
Cellular Effects
The effects of 2-(4-Bromophenyl)-2,2-difluoroacetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect DNA, proteins, and lipids, ultimately impacting cell viability and function. Furthermore, 2-(4-Bromophenyl)-2,2-difluoroacetic acid has been shown to modulate gene expression, particularly genes involved in stress response and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-2,2-difluoroacetic acid exerts its effects through various mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine and disruption of normal nerve function . The compound also binds to specific receptors and enzymes, altering their activity and downstream signaling pathways. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent cellular responses . Additionally, 2-(4-Bromophenyl)-2,2-difluoroacetic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromophenyl)-2,2-difluoroacetic acid can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(4-Bromophenyl)-2,2-difluoroacetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-2,2-difluoroacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can induce toxic effects, including severe oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, where a specific dosage range triggers significant biological responses, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
2-(4-Bromophenyl)-2,2-difluoroacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence metabolic pathways, such as those involved in energy production and detoxification processes . Additionally, 2-(4-Bromophenyl)-2,2-difluoroacetic acid can affect the levels of key metabolites, altering cellular metabolism and overall physiological function .
属性
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGIHCJVNSDFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913574-93-3 | |
| Record name | 2-(4-bromophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


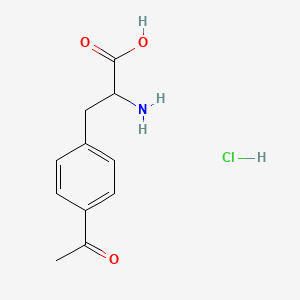
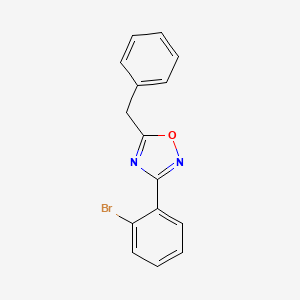



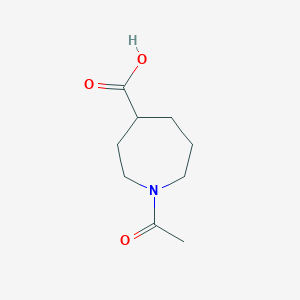
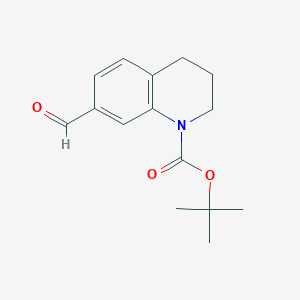
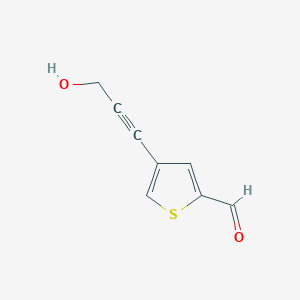

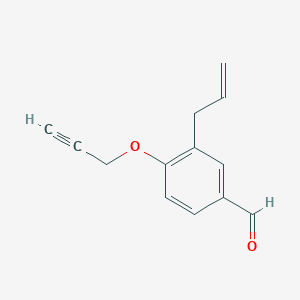
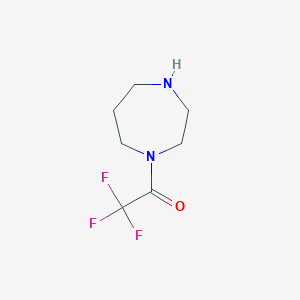
![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)
